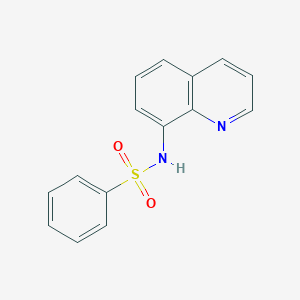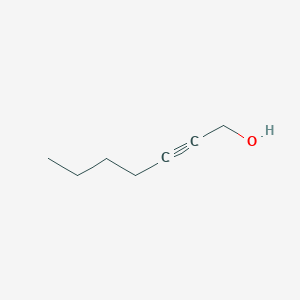![molecular formula C16H22HgN6O7 B092593 [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate CAS No. 113-50-8](/img/structure/B92593.png)
[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate involves the inhibition of enzymes involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
生化和生理效应
The biochemical and physiological effects of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate have been studied extensively. In vitro studies have shown that this compound induces apoptosis in cancer cells and inhibits the production of pro-inflammatory cytokines. In addition, in vivo studies have shown that this compound has anti-tumor activity and may be useful in the treatment of cancer.
实验室实验的优点和局限性
One of the advantages of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate is its potential use in cancer treatment. However, one of the limitations of this compound is its toxicity, which may limit its use in clinical settings. In addition, further studies are needed to determine the optimal dosage and administration of this compound.
未来方向
There are several future directions for the study of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate. One direction is the development of more effective and less toxic derivatives of this compound for use in cancer treatment. In addition, further studies are needed to determine the optimal dosage and administration of this compound. Furthermore, the potential use of this compound in the treatment of inflammatory diseases should be explored. Finally, the environmental impact of this compound should be investigated to determine its potential toxicity and effect on ecosystems.
Conclusion:
In conclusion, [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate is a chemical compound with potential applications in various fields of scientific research. Its mechanism of action involves the inhibition of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. While this compound has potential advantages, such as its anti-tumor activity, its toxicity may limit its use in clinical settings. Further studies are needed to determine the optimal dosage and administration of this compound and to explore its potential use in the treatment of inflammatory diseases.
合成方法
The synthesis method of [3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate involves the reaction of 1,3-dimethyl-2-oxopurin-6-olate and [3-(3-carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+). The reaction takes place in the presence of a catalyst and under controlled conditions to obtain the desired product.
科学研究应用
[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate has potential applications in various fields of scientific research, including medicine, biochemistry, and environmental science. In medicine, this compound has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
属性
CAS 编号 |
113-50-8 |
|---|---|
产品名称 |
[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate |
分子式 |
C16H22HgN6O7 |
分子量 |
611 g/mol |
IUPAC 名称 |
[3-(3-carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate |
InChI |
InChI=1S/C9H15N2O5.C7H8N4O2.Hg/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);3,12H,1-2H3;/q;;+1/p-1 |
InChI 键 |
GIBHJHXHKFXGMX-UHFFFAOYSA-M |
SMILES |
CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].COC(CNC(=O)NC(=O)CCC(=O)O)C[Hg+] |
规范 SMILES |
CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].COC(CNC(=O)NC(=O)CCC(=O)O)C[Hg+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



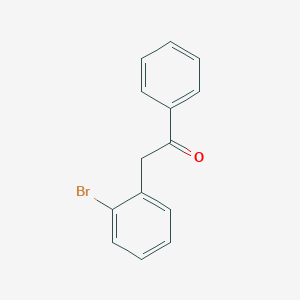

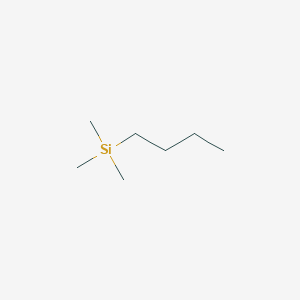
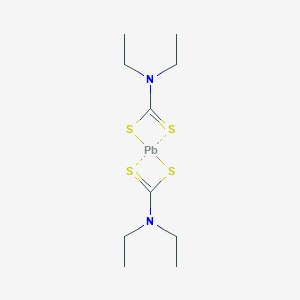
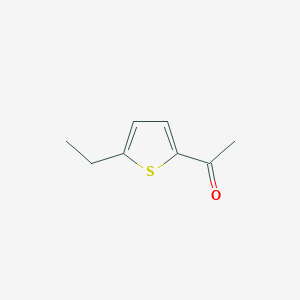
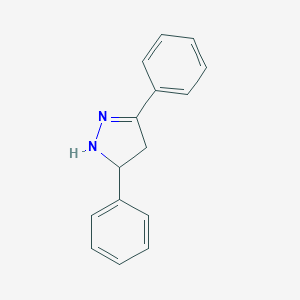
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
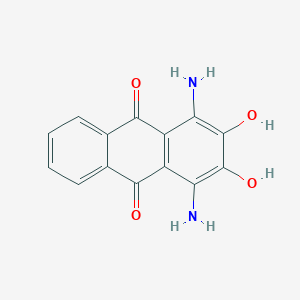
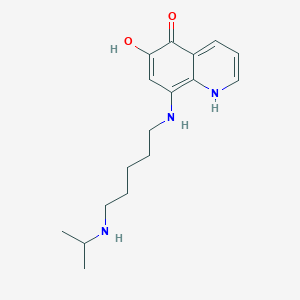
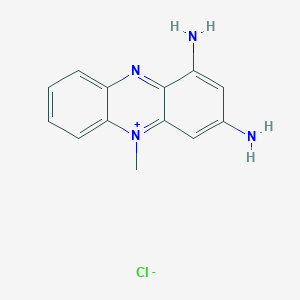
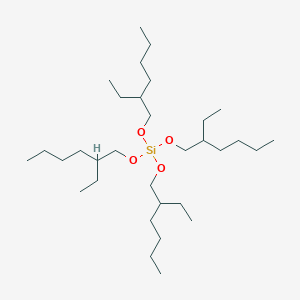
![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)
